4-Bromo-2,6-difluorobenzoyl chloride
Overview
Description
4-Bromo-2,6-difluorobenzoyl chloride is an organic compound with the molecular formula C₇H₂BrClF₂O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It is known that this compound is widely used as an intermediate in the synthesis of various chemical compounds, including liquid crystals, pharmaceuticals, and pesticides .
Action Environment
The action of 4-Bromo-2,6-difluorobenzoyl chloride can be influenced by environmental factors. For instance, it should be used in a well-ventilated area to avoid inhalation . Also, to avoid a violent reaction, it should always be added to water and never the other way around . It should be stored in a dry place, under -20°C .
Biochemical Analysis
Biochemical Properties
4-Bromo-2,6-difluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes, proteins, and other biomolecules through acylation reactions, where the acyl chloride group reacts with nucleophilic groups such as amines, alcohols, and thiols. This interaction can modify the structure and function of biomolecules, making this compound a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of key signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The acyl chloride group reacts with nucleophilic groups on proteins and enzymes, leading to the formation of stable acylated products. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. Furthermore, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby altering their ability to bind DNA and regulate transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under ambient conditions, but it can hydrolyze in the presence of water, leading to the formation of 4-Bromo-2,6-difluorobenzoic acid and hydrochloric acid. Long-term exposure to this compound can result in sustained modifications of cellular proteins and enzymes, potentially leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins and enzymes, leading to targeted biochemical effects. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects are often observed, where a certain dosage is required to elicit a significant biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by hydrolysis, leading to the formation of 4-Bromo-2,6-difluorobenzoic acid and hydrochloric acid. Additionally, this compound can affect metabolic flux by modifying key enzymes involved in metabolic pathways, thereby altering the levels of metabolites and the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. For example, binding to specific transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can sequester the compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the activity and function of the compound, as it may interact with different biomolecules in different cellular environments. For instance, localization to the nucleus can enable this compound to modify transcription factors and other nuclear proteins, thereby influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluorobenzoyl chloride typically involves the chlorination of 4-Bromo-2,6-difluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves heating the 4-Bromo-2,6-difluorobenzoic acid with thionyl chloride under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent results .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the benzoyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of benzyl alcohols or amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Bromo-2,6-difluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluorobenzoic acid
- 4-Bromo-2,6-difluorobenzaldehyde
- 2,6-Difluorobenzoyl chloride
Uniqueness
4-Bromo-2,6-difluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-bromo-2,6-difluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKKPCKWDOWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378352 | |
Record name | 4-bromo-2,6-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497181-19-8 | |
Record name | 4-Bromo-2,6-difluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497181-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-2,6-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-difluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.230.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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